Ethoxy(dimethyl)alumane
Description
Properties
CAS No. |
6063-59-8 |
|---|---|
Molecular Formula |
C4H11AlO |
Molecular Weight |
102.11 g/mol |
IUPAC Name |
ethoxy(dimethyl)alumane |
InChI |
InChI=1S/C2H5O.2CH3.Al/c1-2-3;;;/h2H2,1H3;2*1H3;/q-1;;;+1 |
InChI Key |
MWNKMBHGMZHEMM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Al](C)C |
Origin of Product |
United States |
Synthetic Methodologies for Ethoxy Dimethyl Alumane and Analogous Alumane Species
Established Synthetic Pathways to Ethoxy(dimethyl)alumane
The primary and most established method for the synthesis of this compound is through the alcoholysis of trimethylaluminum (B3029685) (TMA). This reaction involves the treatment of trimethylaluminum with ethanol (B145695). The acidic proton of the ethanol molecule readily cleaves a methyl group from the aluminum center, resulting in the formation of this compound and methane (B114726) gas as a byproduct. This facile protonolysis reaction is a common and efficient route for the preparation of various dialkylaluminum alkoxides.
The general reaction can be represented as: Al(CH₃)₃ + C₂H₅OH → (CH₃)₂AlOC₂H₅ + CH₄
This synthesis is typically carried out in an inert solvent, such as toluene (B28343), to moderate the reaction, which can be vigorous. The stoichiometry of the reactants is crucial; a 1:1 molar ratio of trimethylaluminum to ethanol is theoretically required. However, reaction conditions can be optimized to ensure complete conversion and maximize the yield of the desired product.
An alternative, though less common, pathway involves the reaction of a trialkylaluminum with an aluminum alkoxide. This redistribution reaction can be engineered to produce the desired dialkylaluminum alkoxide. For instance, reacting trimethylaluminum with aluminum ethoxide in a specific molar ratio could yield this compound.
Innovative Synthetic Approaches to Organoaluminum Compounds
While the alcoholysis of trialkylaluminums remains a standard method, ongoing research into organoaluminum chemistry has led to the development of innovative synthetic approaches that could be adapted for the synthesis of this compound and its analogs. These methods often aim for improved efficiency, milder reaction conditions, and enhanced functional group tolerance.
Electrochemical Synthesis: This technique involves the electrochemical reduction of aluminum halides in the presence of appropriate organic precursors. For organoaluminum compounds, this could mean the reduction of an aluminum source in the presence of both an alkyl halide and an alkoxide source, potentially offering a direct and controlled route to compounds like this compound.
Mechanochemical Synthesis: This solid-state method utilizes mechanical force (e.g., ball milling) to induce chemical reactions. The direct reaction of aluminum metal with a mixture of an alkyl halide and an alcohol under mechanochemical conditions could provide a solvent-free and potentially more environmentally benign synthetic route.
Controlled Oxygenation: Recent studies have shown that the controlled oxygenation of trialkylaluminum compounds can lead to the formation of aluminum alkoxides and even unique oxoalkoxide species. While this method is complex and can lead to a mixture of products, it represents an innovative avenue for the synthesis of aluminum-oxygen-containing compounds.
Control over Purity and Yield in this compound Synthesis
Achieving high purity and yield is paramount in the synthesis of organoaluminum compounds, which are often sensitive to air and moisture. Several factors must be carefully controlled during the synthesis of this compound.
| Parameter | Influence on Purity and Yield |
| Reactant Stoichiometry | Precise control of the molar ratio of trimethylaluminum to ethanol is critical. An excess of ethanol can lead to the formation of di- and trialkoxides, while an excess of trimethylaluminum will result in an impure product containing unreacted starting material. |
| Temperature | The reaction is typically exothermic. Maintaining a low and controlled temperature during the addition of the alcohol helps to prevent side reactions and ensures a more selective transformation. |
| Solvent | The choice of an inert and dry solvent is crucial to prevent unwanted reactions. Aprotic solvents like toluene or hexane (B92381) are commonly used. The solvent also aids in heat dissipation. |
| Purity of Reactants | The purity of the starting materials, particularly the trimethylaluminum and ethanol, directly impacts the purity of the final product. Water must be rigorously excluded from the reaction system. |
| Product Isolation | Fractional distillation under reduced pressure is a common method for purifying volatile organoaluminum compounds like this compound. This allows for the separation of the product from less volatile impurities or unreacted starting materials. |
Mechanistic Aspects of this compound Formation
The formation of this compound via the alcoholysis of trimethylaluminum proceeds through a well-understood mechanistic pathway. The core of this reaction is the high reactivity of the polarized aluminum-carbon bond in trimethylaluminum.
The mechanism can be described as follows:
Coordination: The Lewis acidic aluminum center of trimethylaluminum coordinates to the oxygen atom of the ethanol molecule. This initial coordination brings the reactants into close proximity and activates the O-H bond of the alcohol.
Protonolysis: The polarized Al-C bond is susceptible to attack by the acidic proton of the coordinated alcohol. A four-centered transition state is proposed, involving the aluminum, the carbon of the methyl group, the oxygen, and the hydrogen of the hydroxyl group.
Product Formation: The transition state collapses, leading to the cleavage of the Al-C bond and the O-H bond. Methane (CH₄) is eliminated, and a new aluminum-oxygen bond is formed, yielding this compound.
Due to the Lewis acidic nature of the aluminum center, this compound, like other organoaluminum alkoxides, tends to exist as a dimer or higher oligomer in solution and in the solid state. In these structures, the ethoxide groups bridge between two or more aluminum centers, allowing the aluminum atoms to achieve a more stable, higher coordination number.
Reactivity and Reaction Mechanisms of Ethoxy Dimethyl Alumane
Lewis Acidity and Coordination Chemistry of Ethoxy(dimethyl)alumane
The tricoordinate aluminum center in this compound is electron-deficient, rendering the molecule a potent Lewis acid. This characteristic drives its tendency to interact with Lewis bases (donor ligands) to form more stable four-coordinate adducts.
The Lewis acidity of this compound facilitates its interaction with the oxygen atom of carbonyl compounds, such as ketones and aldehydes. This coordination polarizes the C=O bond, activating the carbonyl group towards nucleophilic attack. In some cases, this interaction can be followed by more complex reaction pathways. For example, related diisobutylaluminum derivatives have been shown to react with ketones to form alcoholates. researchgate.net This process can involve a retrohydroalumination step, where an aluminum hydride species is generated in situ, which then reduces the carbonyl group. researchgate.net
C-Al Bond Reactivity in this compound
The carbon-aluminum (C-Al) bonds in this compound are the source of its utility in carbon-carbon bond-forming reactions. The methyl groups attached to the aluminum can be transferred to unsaturated organic substrates.
Carboalumination is a key reaction of organoaluminum compounds, involving the addition of a C-Al bond across an unsaturated carbon-carbon bond (an alkene or alkyne). nih.gov While often catalyzed by transition metals like zirconium, uncatalyzed carboalumination of alkynes can also occur under mild conditions. nih.gov The reaction generally proceeds with syn-stereoselectivity. nih.gov The methyl groups of this compound can participate in such reactions, adding to a C-C multiple bond to generate a new organoaluminum intermediate possessing a new carbon-carbon bond and a carbon-aluminum bond, which can be further functionalized. nih.gov The reaction is particularly effective with strained alkenes, where it can proceed with high regioselectivity and stereoselectivity. nih.govnih.gov
Table 1: Examples of Carboalumination with Trialkylaluminum Reagents
| Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |
| Alkynes | Trimethylaluminum (B3029685) | 40–60 °C (uncatalyzed) | syn-Addition product | nih.gov |
| 1-Alkenes | Triethylaluminum (B1256330) | TaCl₅ | Mixture of 2- and 3-substituted butylaluminums | researchgate.net |
| Strained Alkenes | Trialkylaluminum | Room Temperature | Regio- and stereoselective addition product | nih.gov |
| α-Olefins | Trialkylaluminum | Zirconocene derivatives | Asymmetric C-C bond formation | arkat-usa.orgpitt.edu |
Hydroalumination involves the addition of an aluminum-hydrogen (Al-H) bond across a C-C multiple bond. While this compound itself does not possess an Al-H bond, such species can be generated in situ. One pathway is through retrohydroalumination from related alkylaluminum compounds, particularly those with β-hydrogens like diisobutylaluminum hydride. researchgate.net In reactions involving trialkylaluminum reagents, β-hydride elimination can lead to the formation of an Al-H species, which can then participate in hydroalumination as a side reaction. pitt.edu This process competes with carboalumination and can lead to the formation of hydrogenated products rather than alkylated ones. nih.govpitt.edu
Ethoxy Group Reactivity and Transformations
The ethoxy group (-OCH₂CH₃) on the aluminum atom is not merely a spectator ligand; it influences the compound's properties and can participate directly in reactions. The reactivity of ethoxy groups bound to metal centers has been studied extensively, particularly on metal oxide surfaces, providing insight into potential transformation pathways. mdpi.comnih.gov
The reaction of ethanol (B145695) with metal centers typically forms ethoxy groups. mdpi.comnih.gov Depending on the conditions and the nature of the metal center, these ethoxy groups can undergo further transformations. For instance, at elevated temperatures, ethoxy groups can be transformed into ethene. mdpi.com Alternatively, they can be oxidized to form acetate (B1210297) species, a reaction observed on copper and nickel oxides. mdpi.com This transformation suggests that under oxidative conditions, the ethoxy ligand in this compound could potentially be converted into an acetate or other oxidized organic fragments.
Ether Cleavage and Exchange Reactions
While ethers are generally considered robust and unreactive functional groups, their cleavage can be facilitated by strong Lewis acids. Organoaluminum compounds, including this compound, can act as Lewis acids, activating the ether oxygen for subsequent nucleophilic attack. The mechanism of ether cleavage often involves the coordination of the aluminum center to the ether oxygen, which polarizes the C-O bond and makes the adjacent carbon atoms more susceptible to nucleophilic attack.
In the context of this compound, the reaction can proceed through a few potential pathways. The dimethylaluminum moiety can act as the primary Lewis acid, activating the ether. The ethoxy group on the aluminum can then, in some cases, participate in an exchange reaction with the alkoxy group of the cleaved ether.
Detailed research on the specific role of this compound in ether cleavage is not extensively documented in publicly available literature. However, the general principles of ether cleavage by aluminum-based Lewis acids provide a framework for understanding its potential reactivity. The reaction's efficiency and regioselectivity would likely be influenced by the steric and electronic properties of both the ether substrate and the this compound reagent.
Role of Ethoxy Species in Reaction Intermediates
The ethoxy group in this compound is not merely a spectator ligand. It can play a crucial role in the structure and reactivity of reaction intermediates. In many organoaluminum-mediated reactions, the formation of aluminate complexes is a key step. The ethoxy group can influence the stability and reactivity of these intermediates through both steric and electronic effects.
For instance, in reactions involving carbonyl compounds, the ethoxy group can modulate the Lewis acidity of the aluminum center, thereby affecting the rate and selectivity of the reaction. Furthermore, the ethoxy group itself can be transferred to a substrate or participate in ligand exchange processes, leading to the formation of new reactive species. The presence of the ethoxy group can also lead to the formation of bridged dimeric or oligomeric structures in solution, which can have a profound impact on the observed reactivity.
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Organoaluminum reagents can act as catalysts or key promoters in various MCRs. While specific examples detailing the use of this compound in MCRs are scarce in the literature, its properties suggest potential applications in this area.
Given its Lewis acidic nature, this compound could potentially catalyze MCRs that proceed through carbonyl activation or the formation of iminium intermediates. For example, it could be envisioned as a catalyst in Mannich-type or Ugi-type reactions. The ethoxy group could influence the reaction pathway by modifying the catalyst's properties or by participating directly in the reaction cascade. Further research is needed to explore the full potential of this compound in the development of novel multi-component reactions.
Stereoselectivity and Regioselectivity in this compound Mediated Reactions
The ability to control the stereochemical and regiochemical outcome of a reaction is paramount in modern organic synthesis. Organoaluminum reagents have demonstrated significant utility in achieving high levels of selectivity. The stereoselectivity of reactions mediated by this compound would be influenced by the steric bulk of the dimethylaluminum and ethoxy groups, as well as by the potential for chelation control with suitable substrates.
In reactions with chiral substrates, this compound could exhibit diastereoselectivity by favoring the formation of one diastereomer over another. This could be achieved through the formation of a well-defined transition state where steric interactions are minimized.
Similarly, the regioselectivity of reactions, such as the opening of unsymmetrical epoxides or the addition to α,β-unsaturated systems, could be controlled by this compound. The Lewis acidic aluminum center can coordinate to a specific site on the substrate, directing the nucleophilic attack to a particular position. The nature of the ligands on the aluminum, in this case, the methyl and ethoxy groups, would play a critical role in determining the preferred site of reaction.
While the general principles of stereochemical and regiochemical control with organoaluminum reagents are well-established, specific and detailed studies on this compound are limited. The following table provides a hypothetical overview of factors that would influence selectivity in reactions mediated by this compound, based on known principles of organoaluminum chemistry.
| Reaction Type | Influencing Factors for Stereoselectivity | Influencing Factors for Regioselectivity |
| Carbonyl Addition | Steric hindrance of substrates and reagent, chelation with neighboring functional groups. | Electronic effects of substituents on the carbonyl group. |
| Epoxide Opening | Steric hindrance at the epoxide carbons, coordination of the aluminum to the epoxide oxygen. | Electronic nature of substituents on the epoxide ring, chelation control. |
| Conjugate Addition | Substrate conformation, nature of the activating group. | Steric and electronic effects of substituents on the α,β-unsaturated system. |
Table 1: Hypothetical Factors Influencing Selectivity in this compound Mediated Reactions
Catalytic Applications of Ethoxy Dimethyl Alumane and Derived Species
Ethoxy(dimethyl)alumane as a Lewis Acid Catalyst
The electron-deficient nature of the aluminum center in this compound allows it to function as a potent Lewis acid, accepting electron pairs from other molecules. This property is central to its catalytic activity in a variety of organic reactions. Aluminum compounds are recognized as effective Lewis acid catalysts in numerous transformations, including hydroboration and hydroamination. researchgate.net
The Lewis acidity of aluminum compounds is harnessed to catalyze key bond-forming reactions in organic synthesis.
Hydroboration
Aluminum compounds are instrumental in catalyzing hydroboration reactions, which involve the addition of a boron-hydrogen bond across a multiple bond. While research has highlighted various aluminum catalysts, including aluminum hydrides and alkyls, the underlying mechanism often involves the in-situ generation of an aluminum alkoxide intermediate. researchgate.netnih.gov In one proposed mechanism for aluminum-catalyzed hydroboration, the reaction proceeds via an aluminum hydride, which reacts with a carbonyl group to form an aluminum alkoxide. This is followed by a σ-bond metathesis step that regenerates the active catalyst. nih.gov This mechanistic pathway underscores the relevance of aluminum alkoxides like this compound in such catalytic cycles. For instance, scandium triflate, another Lewis acid, has been shown to effectively catalyze the hydroboration of various alkynes and alkenes. rsc.org
Asymmetric Conjugate Addition
In the field of asymmetric synthesis, aluminum alkoxides have been utilized in catalytic conjugate additions to create chiral molecules. For example, Al-based alkoxides are used to promote the alkylation of pyridyl-substituted ynones with dialkylzinc reagents, yielding tertiary propargyl alcohols with high enantioselectivity. nih.gov While this specific reaction uses a dialkylzinc as the primary nucleophile, the aluminum alkoxide plays a crucial role in the catalytic system. nih.gov More broadly, catalytic enantioselective conjugate addition reactions often employ organoaluminum reagents, such as trialkylaluminum compounds, in the presence of a copper catalyst. nih.govresearchgate.net These methods enable the efficient synthesis of molecules with all-carbon quaternary stereogenic centers. nih.gov
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds. Aluminum complexes have been investigated as catalysts for these transformations. Computational studies on intramolecular hydroamination catalyzed by a phenylene-diamine aluminum amido compound have provided insight into the plausible mechanistic pathways. rsc.org The catalytic activity of such systems highlights the potential for aluminum-based compounds to facilitate C-N bond formation. rsc.orgresearchgate.net The design of the ligand attached to the aluminum center is critical, as the steric and electronic features of the ligand significantly influence the catalytic activity. researchgate.net For example, in hydroamination reactions catalyzed by certain titanium complexes, alkoxide ligands were found to exhibit lower activity compared to more sterically demanding aryloxide ligands, indicating the nuanced role of the alkoxy group in the catalytic process. researchgate.net
Co-catalytic Role in Polymerization Processes
Organoaluminum compounds, including this compound and related species like methylaluminoxane (B55162) (MAO), are indispensable co-catalysts in the polymerization of olefins and other monomers. wikipedia.org They play a critical role in activating the primary transition metal catalyst to its catalytically active state.
In Ziegler-Natta and metallocene catalysis, organoaluminum compounds act as activators for transition metal complexes (typically based on titanium, zirconium, or hafnium). researchgate.netresearchgate.net These co-catalysts, often referred to as activators, interact with the precatalyst (e.g., a metallocene dichloride) to generate a coordinatively unsaturated, cationic metallocene species, which is the active site for olefin polymerization. google.com The organoaluminum compound achieves this by abstracting a ligand (like a chloride) from the transition metal center and alkylating it.
Methylaluminoxane (MAO), which is structurally related to aluminum alkoxides, is a particularly effective co-catalyst for metallocene-based olefin polymerization. nih.govgoogle.com The large excess of MAO often required suggests it plays multiple roles, including activation, stabilization of the active species, and scavenging of impurities. google.com
Organoaluminum complexes serve as efficient initiators for the ring-opening polymerization (ROP) of cyclic esters and epoxides. Aluminum alkoxide complexes, in particular, have been synthesized and studied for the ROP of rac-lactide. rsc.org Research has demonstrated that a class of organoaluminum-based initiators, such as the triethylaluminum (B1256330) adduct of (2-dibenzylamino)ethoxydiethylaluminum, can initiate the living anionic ROP of various epoxides. nih.govnih.gov This allows for the synthesis of polymers with controlled molecular weights and diverse architectures. nih.govnih.gov
The structure of the alkyl or alkoxy groups on the aluminum center can significantly impact the polymerization rate. A study on mono-μ-oxo-dialuminum initiators showed that changing the alkyl substituent from ethyl to isobutyl resulted in a four-fold increase in the polymerization rate of allyl glycidyl (B131873) ether. researchgate.net
| Initiator | Alkyl Substituent (R) | Propagation Rate Constant (kp) x 10-3 M-1s-1 | Al-O Bond Length (Å) |
|---|---|---|---|
| Me-TAxEDA | Methyl | 0.500 ± 0.011 | N/A |
| Et-TAxEDA | Ethyl | 0.270 ± 0.003 | 1.88 |
| iBu-TAxEDA | Isobutyl | 1.100 ± 0.022 | 1.93 |
Data sourced from a study on mono-μ-oxo-dialuminum initiators, demonstrating the effect of alkyl substitution on polymerization rate. researchgate.net
In the oligomerization of dienes and alkenes, which produces short-chain polymers, organoaluminum compounds again function as crucial co-catalysts. Metallocene complexes, when activated by a co-catalyst like methylaluminoxane (MAO), are effective for the dimerization and oligomerization of various α-olefins and α,ω-dienes. researchgate.net The high tunability of these molecular catalyst systems allows for the production of a wide range of materials. researchgate.net The role of the organoaluminum co-catalyst is to activate the metallocene precatalyst, a mechanism analogous to its function in high polymerization processes. researchgate.net
Catalysis in Advanced Organic Synthesis
While comprehensive studies detailing the catalytic applications of this compound are not abundant in the public domain, its role in certain advanced organic synthesis reactions can be illustrated, primarily by analogy to similar, more extensively studied organoaluminum reagents. The reactivity of the aluminum-carbon and aluminum-oxygen bonds is central to its catalytic function. numberanalytics.comwikipedia.org
One specific, albeit less common, application is in Oppenauer-type oxidations. In a documented example, diethylethoxyaluminum, a closely related compound, was used to catalyze the oxidation of 2-adamantanol (B149831) to 2-adamantanone (B1666556) using 1,1,1-trifluoroacetone (B105887) as the oxidant. mychemblog.com This reaction proceeds with high efficiency at room temperature. mychemblog.com The catalytic utility of this compound in this context is based on its ability to act as a Lewis acid and facilitate hydride transfer. mychemblog.comwikipedia.org
By analogy with other aluminum alkoxides, such as aluminum isopropoxide, this compound is expected to be an effective catalyst for the Meerwein-Ponndorf-Verley (MPV) reduction of aldehydes and ketones. organic-chemistry.orgwikipedia.orgthermofisher.com This highly chemoselective reduction utilizes a sacrificial alcohol, like isopropanol (B130326), to convert carbonyl compounds to their corresponding alcohols. organic-chemistry.orgwikipedia.org The reaction is valued for its mild conditions and tolerance of various functional groups. thermofisher.com
Furthermore, organoaluminum compounds are widely employed as initiators and catalysts in the ring-opening polymerization (ROP) of cyclic esters, such as lactides and caprolactones, to produce biodegradable polyesters. rsc.orgrsc.org The catalytic activity stems from the insertion of the monomer into the aluminum-alkoxide bond. rsc.org While specific data for this compound is scarce, its structural similarity to other effective aluminum-based ROP catalysts suggests potential in this area. rsc.orgrsc.org
| Catalytic Reaction | Substrate | Product | Catalyst System (by analogy or direct example) | Key Features |
| Oppenauer Oxidation | Secondary Alcohols (e.g., 2-adamantanol) | Ketones (e.g., 2-adamantanone) | Diethylethoxyaluminum / 1,1,1-trifluoroacetone | Mild conditions, high yield. mychemblog.com |
| Meerwein-Ponndorf-Verley Reduction | Aldehydes, Ketones | Primary, Secondary Alcohols | Aluminum Alkoxides (e.g., Aluminum Isopropoxide) | High chemoselectivity, use of sacrificial alcohol. organic-chemistry.orgwikipedia.orgthermofisher.com |
| Ring-Opening Polymerization | Cyclic Esters (e.g., Lactide, Caprolactone) | Polyesters (e.g., Polylactide) | Organoaluminum Alkoxides | Controlled polymerization, production of biodegradable polymers. rsc.orgrsc.org |
Understanding Catalytic Cycles and Active Species
The catalytic cycles involving this compound are presumed to follow mechanisms established for related organoaluminum catalysts in similar reactions.
In the context of the Oppenauer oxidation and Meerwein-Ponndorf-Verley (MPV) reduction , the catalytic cycle is centered around a six-membered transition state. wikipedia.orgwikipedia.org The cycle for the MPV reduction, which is the reverse of the Oppenauer oxidation, is initiated by the coordination of the carbonyl substrate to the aluminum center of the alkoxide catalyst, in this case, this compound. wikipedia.org This is followed by the transfer of a hydride from the sacrificial alcohol (e.g., isopropanol) to the carbonyl carbon via a cyclic transition state. wikipedia.org The newly formed alcohol product is then displaced by a molecule of the sacrificial alcohol, regenerating the active catalytic species. wikipedia.org The active species is the aluminum alkoxide itself, which facilitates the hydride transfer. wikipedia.orgwikipedia.org
For ring-opening polymerization (ROP) , the active species is typically a metal-alkoxide complex. rsc.org The catalytic cycle is believed to proceed via a coordination-insertion mechanism. The cyclic ester monomer coordinates to the Lewis acidic aluminum center of the this compound. This is followed by the nucleophilic attack of the ethoxy group on the carbonyl carbon of the monomer, leading to the opening of the ring and the formation of a new aluminum alkoxide species with an extended chain. This process repeats with subsequent monomer units, leading to the growth of the polymer chain. The active species is the growing polymer chain attached to the aluminum center through an alkoxide linkage.
A simplified representation of the catalytic cycle for the MPV reduction is as follows:
Coordination: The ketone substrate coordinates to the aluminum atom of this compound.
Hydride Transfer: A hydride is transferred from the isopropoxy group of a coordinated isopropanol molecule to the ketone's carbonyl carbon through a six-membered ring transition state.
Product Release: The newly formed alcohol product is released.
Catalyst Regeneration: The aluminum species coordinates with another molecule of the isopropanol solvent, regenerating the active catalyst for the next cycle.
Heterogenization and Supported Catalytic Systems of this compound
The heterogenization of homogeneous catalysts, such as organoaluminum compounds, is a significant area of research aimed at improving catalyst recovery, reusability, and stability. While specific examples of heterogenized this compound are not readily found in the literature, general strategies for immobilizing organometallic catalysts can be considered. rsc.org
One common approach is to support the catalyst on an inert solid material. Porous materials like silica (B1680970), alumina (B75360), and zeolites are often used as supports due to their high surface area and thermal stability. rsc.org For an organoaluminum compound like this compound, immobilization could potentially be achieved through:
Physisorption: The catalyst is physically adsorbed onto the surface of the support. This method is simple but may suffer from leaching of the catalyst into the reaction medium.
Covalent Bonding: The organoaluminum species is chemically bonded to the support. This can be achieved by reacting the catalyst with functional groups present on the support surface (e.g., hydroxyl groups on silica). This method provides a more robust attachment and reduces leaching.
Encapsulation: The catalyst is entrapped within the pores of a support material, such as a metal-organic framework (MOF). rsc.org This approach physically confines the catalyst while allowing reactants and products to diffuse in and out. rsc.org
Polymerization Chemistry Initiated or Co Initiated by Ethoxy Dimethyl Alumane
Ethoxy(dimethyl)alumane in Controlled Polymerization Techniques
The application of this compound has been noted in several controlled polymerization methods, where it plays a crucial role in managing the polymerization process to achieve polymers with specific characteristics.
In the realm of anionic polymerization, particularly of polar monomers like (meth)acrylates, alkylaluminum compounds are utilized as stabilizing additives. These compounds can interact with the propagating anionic species, mitigating side reactions and enabling better control over the polymerization. While specific studies focusing solely on this compound are not extensively detailed in publicly available literature, the broader class of alkylaluminum compounds, including those with alkoxide ligands, is known to influence the kinetics and stereoselectivity of the polymerization of monomers such as methyl methacrylate. cmu.eduacs.orgnih.gov The addition of such Lewis acids can prevent the formation of undesirable coordinative networks of living polymer chains, leading to polymers with narrower molecular weight distributions. acs.org
Beyond traditional anionic polymerization, aluminum alkoxides are prominent initiators in ring-opening polymerization (ROP) of cyclic esters and epoxides. This method is a cornerstone for the synthesis of biodegradable polyesters like polylactide (PLA) and poly(ε-caprolactone) (PCL). Aluminum alkoxides, including structurally related compounds, are effective in initiating the ROP of lactide, often proceeding via a coordination-insertion mechanism. researchgate.netnih.govmdpi.com This mechanism allows for good control over the polymerization, yielding polymers with predictable molecular weights and narrow polydispersity. Similarly, organoaluminum initiators have been developed for the anionic ring-opening polymerization of epoxides, leading to functional polyethers. researchgate.net While direct and detailed studies on this compound for these specific polymerizations are not widely reported, the established reactivity of related aluminum alkoxides suggests its potential utility in these controlled polymerization techniques. For instance, aluminum-based initiators have been successfully used for the controlled polymerization of various epoxides, yielding polymers with molecular weights up to 100 kg/mol while maintaining relatively narrow dispersity (Đ < 1.4). nsf.gov
Influence on Polymer Microstructure and Molecular Weight Distribution
The use of aluminum-based initiators, including alkoxide derivatives, can significantly influence the microstructure and molecular weight distribution of the resulting polymers. In the stereoselective ring-opening polymerization of racemic lactide, for example, the choice of a racemic aluminum alkoxide catalyst can lead to the formation of isotactic stereoblock poly(lactic acid). researchgate.net This control over stereochemistry is crucial as it directly impacts the physical and mechanical properties of the polymer. The ability to produce stereoblock PLA with a higher melting point than the enantiomerically pure polymer highlights the sophisticated level of control achievable with such catalysts. researchgate.net
Furthermore, in the anionic polymerization of (meth)acrylates, the presence of alkylaluminum compounds helps in obtaining polymers with narrow molecular weight distributions. acs.org This is achieved by stabilizing the active centers and preventing termination reactions that can broaden the distribution.
Synthesis of Novel Polymeric Materials and Copolymers
This compound and related compounds are instrumental in the synthesis of novel polymeric materials, including block copolymers. Block copolymers composed of polylactide and polyethylene (B3416737) glycol (PLA-PEG) are of significant interest for biomedical applications, such as drug delivery. nih.govntu.edu.sgmdpi.com The synthesis of these copolymers is often achieved through the ring-opening polymerization of lactide, initiated by a PEG macroinitiator, a process where aluminum-based catalysts can be employed. mdpi.com For instance, PLA-PEG-PLA block copolymers have been synthesized using stannous octoate as a catalyst, but the principles of ROP allow for the use of various metal alkoxides. mdpi.com
The synthesis of functional poly(ε-caprolactone)s via living ring-opening polymerization using functionalized aluminum alkoxides as initiators has also been reported, demonstrating the versatility of these systems in creating tailored polymeric architectures. researchgate.net
Below is a table summarizing the types of copolymers that can be synthesized using techniques where this compound or related aluminum alkoxides could potentially be used as initiators or co-initiators.
| Copolymer Type | Monomer 1 | Monomer 2 | Potential Initiator/Catalyst System |
| Diblock Copolymer | Lactide | Ethylene Glycol (as PEG) | Aluminum Alkoxide |
| Triblock Copolymer | Lactide | Ethylene Glycol (as PEG) | Aluminum Alkoxide |
| Statistical Copolymer | Propylene Oxide | Ethylene Oxide | Organoaluminum Compound |
| Stereoblock Copolymer | rac-Lactide | - | Racemic Aluminum Alkoxide |
Structure-Property Relationships in this compound-Derived Polymers
The relationship between the molecular structure of a polymer and its macroscopic properties is fundamental in polymer science. For polymers synthesized using this compound or related catalysts, key structural features that dictate their properties include molecular weight, molecular weight distribution, stereochemistry, and copolymer composition.
For example, the thermal properties of polymers are strongly influenced by their microstructure. In thermotropic liquid crystalline polymers, the introduction of longer alkoxy side groups can decrease the melting and isotropization temperatures. nih.gov Similarly, the mechanical properties of polymers are dependent on factors such as crystallinity and intermolecular forces. In polyurethane elastomers, systematic variation of the chemical composition and crosslink density leads to a wide range of mechanical properties, with stress at break values ranging from 1.2 to 12 MPa and strain at break ranging from 100 to 350%. osti.gov
In the context of polylactide, the stereochemistry (isotactic, syndiotactic, or atactic) has a profound effect on its thermal and mechanical properties. Isotactic PLA is semi-crystalline with a high melting point, making it suitable for applications requiring thermal stability. In contrast, atactic PLA is amorphous and has a lower glass transition temperature. The ability to control stereochemistry using specific aluminum-based catalysts, therefore, allows for the tuning of these properties. researchgate.net
Advanced Theoretical and Computational Investigations of Ethoxy Dimethyl Alumane
Quantum Chemical Approaches for Electronic Structure and Bonding
Quantum chemical methods are instrumental in elucidating the electronic structure and the nature of chemical bonds within ethoxy(dimethyl)alumane. These approaches offer a detailed picture of electron distribution and orbital interactions, which are fundamental to understanding the compound's properties and reactivity.
Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organoaluminum compounds due to its balance of computational cost and accuracy. DFT studies on molecules related to this compound, such as other alkoxy-aluminums, have provided valuable insights into their geometric and electronic structures. researchgate.net For this compound, DFT calculations can predict key structural parameters and vibrational frequencies.
DFT studies on the adsorption of organic molecules on aluminum surfaces have demonstrated the utility of this method in understanding bonding interactions. researchgate.net Similar approaches can be applied to understand the intermolecular interactions of this compound. Furthermore, DFT has been successfully used to study Al-O vibrational frequencies in aquated aluminum species, which can be analogous to the Al-O bond in this compound. researchgate.net
Table 1: Predicted Structural Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| Al-O Bond Length | ~1.75 Å |
| Al-C Bond Length | ~1.95 Å |
| O-C (ethyl) Bond Length | ~1.43 Å |
| Al-O-C Bond Angle | ~125° |
| C-Al-C Bond Angle | ~118° |
Note: These are representative values based on DFT studies of similar organoaluminum compounds.
For higher accuracy in electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory are employed. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation. For instance, MP2 has been used to calculate the spatial and electronic structures of trimethoxyaluminum complexes. researchgate.net Coupled-cluster methods, such as CCSD(T), are considered the "gold standard" in quantum chemistry and can provide highly accurate energetic and geometric data for this compound, serving as benchmarks for DFT functionals. These methods are particularly useful for studying systems where electron correlation plays a crucial role.
Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of localized bonds, lone pairs, and atomic charges. NBO analysis performed on aluminum oxides has been instrumental in elucidating the nature of the Al-O bond, revealing a high degree of ionic character with some covalent contributions. researchgate.net
For this compound, NBO analysis would likely reveal a highly polar covalent Al-O bond, with significant charge separation between the electropositive aluminum atom and the electronegative oxygen atom. The analysis can also quantify the hybridization of the atomic orbitals involved in bonding and identify key donor-acceptor interactions, which are crucial for understanding the compound's Lewis acidity and reactivity. In related aluminosilicate glasses, NBO analysis has been used to characterize the formation of Al-O-Al linkages and Al-NBO (non-bridging oxygen) bonds. rsc.orgsci-hub.se
Table 2: Representative NBO Analysis Data for the Al-O Bond in this compound
| Parameter | Description | Predicted Value |
|---|---|---|
| Natural Charge on Al | Charge on the aluminum atom | ~ +1.5 e |
| Natural Charge on O | Charge on the oxygen atom | ~ -1.0 e |
| Wiberg Bond Index | A measure of bond order | ~ 0.7 |
| % s-character of Al hybrid orbital | Contribution of the s-orbital of Al to the Al-O bond | ~ 20% |
| % p-character of Al hybrid orbital | Contribution of the p-orbitals of Al to the Al-O bond | ~ 80% |
Note: These values are illustrative and based on NBO analyses of similar Al-O containing compounds.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy landscape for a given reaction can be constructed. This allows for the determination of reaction barriers and the feasibility of different reaction pathways. researchgate.net For this compound, this approach can be used to study its role in polymerization catalysis or its reactions with various substrates. The synchronous transit-guided quasi-Newton (QST2) approach is one method used to locate transition states. ucsb.edu Computational studies can elucidate reaction mechanisms, such as whether a reaction proceeds through a concerted or stepwise pathway. e3s-conferences.org
Table 3: Hypothetical Reaction Energy Profile for the Reaction of this compound with a Substrate
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Reactant Complex | -5.2 |
| Transition State | +15.8 |
| Intermediate | -10.1 |
| Product Complex | -2.5 |
| Products | -20.0 |
Note: This table represents a generic energy profile for a plausible reaction involving an organoaluminum compound.
The solvent environment can have a profound impact on reaction rates and mechanisms. ucsb.edu Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous dielectric medium (e.g., the Polarizable Continuum Model - PCM), or explicitly, by including a number of solvent molecules in the calculation. cas.cznih.govkashanu.ac.ir For reactions involving charged or highly polar species, such as those that might be formed during reactions of this compound, proper modeling of the solvent is critical for obtaining accurate results. mdpi.com The choice of solvation model can significantly affect the calculated energy barriers and the stability of intermediates. nih.gov
Molecular Dynamics and Monte Carlo Simulations
Advanced computational techniques, such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations, offer powerful tools for investigating the dynamic behavior and thermodynamic properties of this compound. While specific simulation studies on this compound are not extensively documented in publicly available literature, the methodologies are well-established for analogous organoaluminum compounds. researchgate.netnih.gov These simulations provide insights into molecular interactions, conformational changes, and aggregation phenomena that are not readily accessible through experimental means alone.
Molecular dynamics simulations model the temporal evolution of the system by integrating Newton's equations of motion for each atom. researchgate.net For this compound, a typical MD simulation would involve defining a force field that accurately describes the interatomic potentials, including bond stretching, angle bending, torsional potentials, and non-bonded interactions such as van der Waals and electrostatic forces. Such simulations can elucidate the dynamics of the ethoxy and dimethyl groups, the flexibility of the Al-O-C linkage, and the interactions between individual this compound molecules in the liquid phase or in solution. These simulations can also be employed to study the interaction of this compound with surfaces or other molecules, which is crucial for understanding its role in processes like atomic layer deposition.
Monte Carlo simulations, on the other hand, utilize stochastic methods to sample the conformational space of a system and calculate thermodynamic properties. uchicago.edu For this compound, MC simulations could be employed to investigate its aggregation behavior, predicting the relative stabilities of different oligomeric structures. By randomly altering the positions and orientations of molecules and accepting or rejecting these changes based on the Metropolis criterion, MC simulations can efficiently explore the potential energy surface and determine equilibrium properties such as the average cluster size and distribution.
A comparative table of hypothetical simulation parameters for MD and MC studies on this compound is presented below.
| Parameter | Molecular Dynamics (MD) | Monte Carlo (MC) |
| Ensemble | NVT (Canonical), NPT (Isothermal-Isobaric) | NVT, NPT |
| Time Step | 1-2 femtoseconds | Not applicable |
| Simulation Length | 10-100 nanoseconds | 10^6 - 10^8 steps |
| Force Field | AMBER, CHARMM, or custom-parameterized | Same as MD |
| Primary Output | Trajectories (positions and velocities over time) | Ensemble-averaged thermodynamic properties |
Machine Learning and AI Applications in this compound Research
One of the primary applications of ML in this context is the development of high-accuracy predictive models for various molecular properties. researchgate.net For this compound, ML models could be trained on quantum mechanical data to predict properties such as bond dissociation energies, reaction barriers, and spectroscopic signatures with significantly reduced computational cost compared to traditional methods. arxiv.org Techniques like graph neural networks are particularly well-suited for this, as they can learn relationships directly from the molecular structure. acs.org
AI can also play a crucial role in the design and optimization of synthetic routes for this compound and related compounds. By analyzing vast databases of chemical reactions, AI algorithms can propose novel and efficient synthetic pathways. Furthermore, AI can be used to control and optimize reaction conditions in real-time in automated synthesis platforms.
The table below illustrates potential applications of ML and AI in the study of this compound.
| Application Area | Machine Learning / AI Technique | Potential Outcome for this compound |
| Property Prediction | Graph Neural Networks, Random Forest | Fast and accurate prediction of spectroscopic data (NMR, IR), bond energies, and reactivity. researchgate.net |
| Reaction Prediction | Natural Language Processing, Transformer Models | Identification of optimal precursors and reaction conditions for synthesis. |
| Materials Discovery | Generative Models, Reinforcement Learning | Design of novel organoaluminum precursors with tailored properties for specific applications. |
Validation and Correlation of Computational Predictions with Experimental Data
A critical aspect of any computational study is the validation of theoretical predictions against experimental data. researchgate.net This ensures the accuracy and reliability of the computational models and provides a deeper understanding of the system under investigation. For this compound, a multi-faceted approach to validation would be necessary, correlating computational results with various experimental techniques.
Structural parameters obtained from quantum chemical calculations, such as bond lengths and angles, can be directly compared with data from X-ray crystallography or gas-phase electron diffraction. Spectroscopic properties are another key area for validation. Calculated vibrational frequencies from density functional theory (DFT) can be correlated with experimental infrared (IR) and Raman spectra. Similarly, predicted nuclear magnetic resonance (NMR) chemical shifts can be benchmarked against experimental NMR data.
The table below provides a hypothetical comparison of computationally predicted and experimentally measured properties for this compound.
| Property | Computational Prediction (Illustrative) | Experimental Data (Hypothetical) |
| Al-O Bond Length | 1.85 Å | 1.83 Å |
| Al-C Bond Length | 1.96 Å | 1.95 Å |
| ¹H NMR (CH₃-Al) | -0.5 ppm | -0.4 ppm |
| ¹³C NMR (CH₃-Al) | -8.0 ppm | -7.5 ppm |
| IR Stretch (Al-O) | 720 cm⁻¹ | 715 cm⁻¹ |
Discrepancies between computational predictions and experimental results can often provide valuable insights, leading to refinements in the theoretical models. northwestern.edursc.org For instance, a mismatch in vibrational frequencies might indicate the presence of intermolecular interactions or solvent effects that were not accounted for in the initial computational model. This iterative process of prediction, validation, and refinement is essential for advancing our understanding of the chemical and physical properties of this compound.
Spectroscopic Characterization and Structural Elucidation of Ethoxy Dimethyl Alumane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure
NMR spectroscopy stands as a cornerstone in the characterization of ethoxy(dimethyl)alumane and related organoaluminum species. The technique provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, and through-bond or through-space correlations, offering a window into the molecule's framework and intermolecular interactions. nih.govomicsonline.org
One-Dimensional (¹H, ¹³C) NMR Techniques
One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural assessment of this compound. These techniques provide information on the number and types of chemically distinct protons and carbons in the molecule.
In the ¹H NMR spectrum, the protons of the dimethylaluminum group and the ethoxy group will give rise to distinct signals. The chemical shifts of these signals are influenced by the electron density around the protons and the nature of the neighboring atoms. For instance, the protons of the methyl groups attached to the aluminum atom would be expected to appear at a different chemical shift compared to the methyl and methylene (B1212753) protons of the ethoxy group. The integration of these signals provides a quantitative measure of the relative number of protons in each chemical environment. docbrown.info
Similarly, the ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbon atoms of the methyl groups bonded to aluminum will have a characteristic chemical shift, as will the methylene and methyl carbons of the ethoxy group. The chemical shift values can be influenced by factors such as the coordination state of the aluminum atom and the presence of intermolecular associations. np-mrd.orgchemicalbook.com
It is important to note that organoaluminum compounds, including this compound, often exist as dimers or higher oligomers in solution. This can lead to dynamic equilibria, where terminal and bridging ligands rapidly interchange. This exchange can influence the appearance of the NMR spectra, sometimes resulting in broadened signals or time-averaged chemical shifts, particularly at higher temperatures. wikipedia.org
Below is a representative table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar organoaluminum compounds and common laboratory solvents. pitt.educarlroth.comsigmaaldrich.compitt.eduepfl.ch
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Al-CH₃ | ~ -0.5 to 0.5 | ~ -10 to 5 |
| O-CH₂-CH₃ | ~ 3.5 to 4.0 | ~ 55 to 65 |
| O-CH₂-CH₃ | ~ 1.1 to 1.3 | ~ 15 to 20 |
Note: The exact chemical shifts can vary depending on the solvent, concentration, temperature, and the specific oligomeric form of the compound.
Two-Dimensional and Multi-Nuclear NMR for Connectivity and Stereochemistry
To unravel more complex structural details, such as the connectivity of atoms and the stereochemistry of the molecule, two-dimensional (2D) NMR techniques are employed. omicsonline.orgyoutube.comyoutube.com These experiments correlate signals from different nuclei, providing a more complete picture of the molecular framework.
Common 2D NMR experiments used in the study of organoaluminum compounds include:
COSY (Correlation Spectroscopy): This homonuclear experiment correlates proton signals that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethoxy group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear experiments that correlate the chemical shifts of protons directly bonded to a heteroatom, such as ¹³C. An HSQC or HMQC spectrum of this compound would show correlations between the protons and their attached carbons in the dimethyl and ethoxy groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for establishing the connectivity across the Al-O bond, for example, by observing a correlation between the methylene protons of the ethoxy group and the aluminum-bound carbon of the methyl groups.
Multi-nuclear NMR, particularly ²⁷Al NMR, provides direct information about the coordination environment of the aluminum atom. The chemical shift and line width of the ²⁷Al NMR signal can distinguish between different coordination numbers (e.g., four-coordinate vs. five- or six-coordinate aluminum), which is crucial for understanding the oligomeric structure of this compound. nih.govpascal-man.com
Solid-State NMR Applications
While solution-state NMR provides valuable information about the structure and dynamics of molecules in solution, solid-state NMR (ssNMR) is essential for characterizing the structure of this compound in its solid form. In the solid state, the molecules are in a fixed orientation, which can provide more precise structural information that might be averaged out in solution. nih.gov
Advanced ssNMR techniques, such as Magic Angle Spinning (MAS) and Cross-Polarization Magic Angle Spinning (CP/MAS), are used to obtain high-resolution spectra of solid samples. ²⁷Al MAS NMR is particularly powerful for identifying different aluminum coordination environments in the solid state. nih.govpascal-man.com Furthermore, techniques like Transfer of Population in Double Resonance (TRAPDOR) can be used to probe the proximity of different nuclei, such as ¹³C and ²⁷Al, providing insights into the Al-C and Al-O bonding environments within the crystal lattice. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups and can serve as a molecular "fingerprint" for identification and characterization. acs.orguc.pt
Characterization of Functional Groups and Molecular Fingerprints
The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to the vibrations of its constituent functional groups. Key vibrational modes include:
C-H stretching and bending vibrations: These are typically observed in the regions of 2850-3000 cm⁻¹ (stretching) and 1350-1470 cm⁻¹ (bending) for the methyl and methylene groups.
C-O stretching vibrations: The stretching of the C-O bond in the ethoxy group gives rise to a strong absorption band, typically in the range of 1000-1200 cm⁻¹.
Al-C stretching vibrations: The vibrations of the aluminum-carbon bonds are expected to appear in the lower frequency region of the spectrum, generally below 700 cm⁻¹.
Al-O stretching vibrations: The Al-O stretching vibrations are also found in the lower frequency region and are indicative of the formation of the aluminum alkoxide.
The combination of these characteristic bands provides a unique spectral fingerprint for this compound, allowing for its identification and the assessment of its purity.
| Functional Group Vibration | Typical Wavenumber Range (cm⁻¹) |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C-H Bend (Alkyl) | 1350 - 1470 |
| C-O Stretch (Alkoxide) | 1000 - 1200 |
| Al-C Stretch | < 700 |
| Al-O Stretch | < 700 |
Note: The exact positions and intensities of the vibrational bands can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.
In-situ IR Studies of Surface Adsorbates and Reaction Intermediates
In-situ Infrared (IR) spectroscopy is a powerful technique for studying the behavior of molecules as they interact with surfaces or participate in chemical reactions in real-time. mdpi.comunl.edu This technique can be used to investigate the adsorption of this compound onto various substrates, providing insights into the nature of the surface-adsorbate interactions. mdpi.com
For example, by monitoring the changes in the IR spectrum as this compound is introduced to a metal oxide surface, it is possible to identify the formation of new chemical bonds, such as Al-O-surface bonds. mdpi.comresearchgate.net This information is critical for understanding the role of this compound in surface modification processes and as a precursor in materials synthesis.
Furthermore, in-situ IR spectroscopy can be used to follow the course of reactions involving this compound. By observing the appearance and disappearance of vibrational bands corresponding to reactants, intermediates, and products, the reaction mechanism can be elucidated. This is particularly valuable for studying catalytic processes where this compound may act as a catalyst or co-catalyst.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of this compound and related organoaluminum compounds. uvic.canih.gov The choice of ionization method is particularly crucial due to the reactive and often aggregated nature of these species. nih.gov
To analyze organometallic compounds like this compound without causing extensive fragmentation that would obscure the molecular ion, soft ionization techniques are indispensable. acdlabs.comnumberanalytics.com Methods such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred as they impart less energy to the analyte molecules, preserving the integrity of the parent ion for detection. acdlabs.comnumberanalytics.com ESI is particularly well-suited for many organometallic complexes, transferring ions from solution to the gas phase with minimal disruption. nih.govacdlabs.com Chemical Ionization (CI) is another soft technique that can be employed, often resulting in the formation of a protonated molecule, which helps in determining the molecular weight. scioninstruments.com
Tandem mass spectrometry (MS/MS) provides deeper structural information by isolating a specific ion of interest (the parent ion) and subjecting it to fragmentation through collision-induced dissociation (CID). youtube.comnih.gov The resulting fragment ions (daughter ions) are then analyzed to piece together the structure of the original molecule. youtube.com This technique is invaluable for distinguishing between isomers and for characterizing the connectivity of ligands in complex organoaluminum systems. For instance, in a mixture of this compound oligomers, MS/MS could be used to isolate a specific oligomer ion and fragment it to understand its specific structure and bonding. youtube.com The consistency of fragmentation patterns across different instruments, especially at standardized collision energies like 20 eV, enhances the reliability of structural assignments. nih.gov
| Ionization Technique | Principle | Suitability for this compound |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions from the solution. acdlabs.com | High. Well-suited for analyzing polar and charged organometallic complexes from solution with minimal fragmentation. nih.govacdlabs.com |
| Chemical Ionization (CI) | A reagent gas is ionized, which then reacts with the analyte to form ions, typically through proton transfer. scioninstruments.com | Moderate to High. Useful for volatile compounds, providing molecular weight information with reduced fragmentation compared to hard ionization. scioninstruments.com |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix, which absorbs laser energy, leading to gentle ionization of the analyte. numberanalytics.com | Moderate. Effective for non-volatile and thermally labile compounds, though matrix selection can be critical. numberanalytics.com |
The coupling of chromatographic separation techniques with mass spectrometry provides a powerful tool for analyzing complex mixtures containing this compound and its reaction products.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. scioninstruments.com In the context of this compound, GC-MS can be used to separate and identify volatile starting materials, byproducts, or degradation products. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for identification based on their mass spectra. researchgate.net Electron Ionization (EI) is a common ionization technique in GC-MS, which provides detailed fragmentation patterns that can be compared against spectral libraries for compound identification. scioninstruments.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly versatile and sensitive technique for analyzing a wide range of compounds, including those that are not amenable to GC. epa.govnih.gov An LC system separates the components of a liquid sample, which are then ionized (often using ESI) and analyzed by a tandem mass spectrometer. epa.govnih.gov This is particularly useful for studying the reaction kinetics of this compound in solution, identifying intermediates, and characterizing non-volatile products. The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of analytes even at very low concentrations. epa.gov
| Hyphenated Technique | Separation Principle | Ionization Method | Application for this compound Systems |
| GC-MS | Separation of volatile components in the gas phase. researchgate.net | Typically Electron Ionization (EI). scioninstruments.comresearchgate.net | Analysis of volatile precursors, byproducts, and decomposition products. researchgate.netnist.gov |
| LC-MS/MS | Separation of components in the liquid phase. epa.gov | Typically Electrospray Ionization (ESI). epa.gov | Analysis of reaction mixtures, non-volatile products, and characterization of oligomeric species in solution. nih.gov |
X-ray Diffraction (XRD) for Crystalline Structures
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement in crystalline solids. For a compound like this compound, which can form well-ordered crystals, XRD provides unambiguous structural information.
Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, which consists of many small crystallites, or "powders." Instead of discrete spots, the diffraction pattern consists of a series of concentric rings, which are recorded as a one-dimensional plot of intensity versus diffraction angle. While PXRD does not provide the same level of atomic detail as SC-XRD, it is an invaluable tool for identifying the crystalline phases present in a bulk sample. It can be used to check the purity of a synthesized batch of this compound, identify different polymorphic forms, and monitor solid-state reactions.
Emerging Research Directions and Interdisciplinary Studies of Ethoxy Dimethyl Alumane
Application in Nanomaterials and Advanced Materials Science
The unique properties of ethoxy(dimethyl)alumane and its analogs make them valuable precursors in the synthesis of advanced materials, particularly aluminum-based nanomaterials. A significant area of application is in Atomic Layer Deposition (ALD), a technique for depositing ultrathin, highly uniform films. While trimethylaluminum (B3029685) (TMA) has been a workhorse precursor for ALD of aluminum oxide (Al₂O₃), safety concerns associated with its pyrophoric nature have spurred the search for alternatives. aip.orgresearchgate.net
Dimethylaluminum isopropoxide (DMAI), a compound structurally similar to this compound, has been successfully employed as a safer, non-pyrophoric precursor for the ALD of Al₂O₃ thin films. aip.orgresearchgate.net These films are crucial for various applications, including as dielectric layers in electronics, passivation layers in solar cells, and moisture barriers for organic electronics. aip.org Research has shown that Al₂O₃ films grown using DMAI exhibit excellent properties, such as being stoichiometric, having low carbon contamination, and forming atomically flat and uniform surfaces. researchgate.net
Furthermore, studies have demonstrated the use of DMAI for the selective encapsulation of noble metal catalysts, a method to enhance their durability and reactivity. chembites.org This selectivity is attributed to the preferential decomposition of the precursor on specific nanoparticle facets. chembites.org The insights gained from DMAI provide a strong foundation for exploring this compound in similar applications. The expectation is that this compound can serve as a precursor for the synthesis of alumoxane nanoparticles, which are essentially nano-sized boehmite cores encapsulated with organic groups. metu.edu.tr These alumoxanes can, in turn, be used as precursors for nano-alumina, a widely used engineering ceramic. metu.edu.tr
The development of new aluminum precursors, including those with intramolecular stabilization, is an active area of research aimed at providing safer and more tunable alternatives to TMA for ALD processes. researchgate.net
Sustainable Chemical Processes and Environmental Catalysis
The drive towards green chemistry and sustainable industrial processes has opened new avenues for the application of organoaluminum compounds like this compound. One area of significant interest is the development of catalysts for environmental remediation. researchgate.netresearchgate.netmdpi-res.com Metal oxide catalysts, including alumina (B75360), are known for their efficacy in eliminating environmental pollutants. researchgate.net this compound can serve as a precursor for the synthesis of highly pure and nanostructured alumina supports for these catalysts.
A promising application lies in the recycling of plastics. For instance, biomass-derived solvents like dimethyl isosorbide (B1672297) have been shown to be effective in the alkaline hydrolysis of waste polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org While not a direct application of this compound, this highlights the trend towards using novel chemical agents in recycling processes. Organoaluminum compounds could potentially play a role as catalysts in such depolymerization or repolymerization reactions.
Furthermore, the development of catalytic systems for the conversion of carbon dioxide (CO₂) into valuable chemicals is a critical area of sustainable chemistry. While specific research on this compound in this context is nascent, related aluminum-based catalysts are being explored.
The use of nanomaterials in environmental remediation is a rapidly growing field. mdpi.com Materials like silica (B1680970) and titanium dioxide nanoparticles have been extensively studied for the adsorption and photocatalytic degradation of pollutants. mdpi.com Given the ability to produce high-purity aluminum oxide nanoparticles from precursors like this compound, there is significant potential for their use in water and air purification technologies. thepharmajournal.commdpi.com
Future Directions in Synthetic Methodologies and Reagent Design
The field of organoaluminum chemistry is continuously evolving, with a focus on developing novel synthetic routes and designing new reagents with tailored reactivity. numberanalytics.com Future research on this compound will likely focus on several key areas:
Development of Novel Precursors for ALD: Building on the success of related compounds, new aluminum precursors based on the this compound structure could be designed. aip.orgresearchgate.net These might incorporate different alkoxy or alkyl groups to fine-tune their volatility, reactivity, and the properties of the resulting thin films. The goal is to create a portfolio of non-pyrophoric, highly efficient precursors for a range of ALD applications. researchgate.net
Innovative Synthetic Routes: Research is ongoing to develop more direct and sustainable methods for synthesizing organoaluminum compounds. nih.gov This includes exploring direct insertion of aluminum into organic halides, which could lead to more cost-effective and environmentally friendly production of functionalized aluminum reagents. nih.gov
Versatile Reagents for Cross-Coupling Reactions: Organoaluminum reagents are gaining prominence in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Future work could involve designing this compound derivatives that exhibit enhanced reactivity and selectivity in these transformations, providing powerful tools for organic synthesis. sigmaaldrich.com
Sustainable Synthesis Methods: A major trend in organoaluminum chemistry is the move towards more sustainable synthetic methods that minimize waste and energy consumption. numberanalytics.com This will drive the development of new catalytic systems and reaction conditions for the preparation and use of this compound.
Deeper Mechanistic Insights through Integrated Experimental and Computational Approaches
A thorough understanding of reaction mechanisms is crucial for optimizing existing applications and discovering new ones. The integration of experimental techniques with computational modeling provides a powerful platform for elucidating the intricate pathways of reactions involving this compound.
Computational studies, particularly using Density Functional Theory (DFT), can be employed to investigate the reaction mechanisms of organoaluminum compounds. researchgate.net For instance, DFT calculations have been used to probe the mechanism of C-H annulation reactions catalyzed by Ni-Al bimetallic systems and to understand the rearrangement of various organic molecules. researchgate.net Similar approaches can be applied to model the surface reactions of this compound during ALD, providing insights into the self-limiting growth process. tue.nl
Experimental techniques such as in-situ spectroscopic analysis can be used to identify and characterize transient intermediates in reactions involving this compound. By combining these experimental observations with computational results, a detailed picture of the reaction landscape can be constructed. For example, computational studies have been instrumental in understanding the reaction of dimethyl ether with nitrogen dioxide, a process relevant to combustion chemistry. researchgate.net This synergy between theory and experiment will be vital for:
Optimizing ALD Processes: Understanding the surface chemistry of this compound on different substrates will enable the fine-tuning of ALD parameters for improved film quality. tue.nl
Designing More Efficient Catalysts: Mechanistic insights can guide the design of next-generation catalysts with enhanced activity and selectivity.
Predicting Reactivity: Computational models can be used to predict the reactivity of new this compound derivatives, accelerating the discovery of novel reagents.
Development of Next-Generation Aluminum-Based Catalysts and Polymeric Systems
This compound and related compounds are poised to play a significant role in the development of advanced aluminum-based catalysts and novel polymeric materials.
Catalysts for Biodegradable Polymers: There is a growing demand for biodegradable polymers to address the environmental challenges posed by conventional plastics. Aluminum complexes have emerged as effective catalysts for the ring-opening polymerization of cyclic esters, such as lactones and lactides, to produce biodegradable polyesters. chembites.orgcmu.edu These aluminum catalysts are attractive because aluminum is an abundant and environmentally benign metal. chembites.org Research in this area is focused on developing highly efficient catalyst systems for the controlled synthesis of polymers with desired properties. globethesis.com this compound can be envisioned as a precursor or a component in such catalytic systems.
Single-Site Catalysts: The development of single-site catalysts is a major goal in polymerization catalysis, as they offer precise control over polymer architecture. This compound could serve as a starting material for the synthesis of well-defined, single-site aluminum catalysts.
Polymeric Systems with Novel Properties: Beyond catalysis, organoaluminum compounds can be incorporated into polymeric structures to impart unique properties. The development of polymer blends, for example, by reactively mixing polymers like chitosan (B1678972) and polylactide, is an active area of research. nih.gov While not a direct use of this compound, it illustrates the potential for creating new materials with tailored characteristics.
The table below summarizes key research findings related to the emerging applications of this compound and its analogs.
| Research Area | Compound/System | Key Findings | Potential Application of this compound |
| Nanomaterials | Dimethylaluminum isopropoxide (DMAI) | Successful use as a non-pyrophoric precursor for Al₂O₃ thin films via ALD. aip.orgresearchgate.net | As a safer alternative to TMA for ALD of high-quality Al₂O₃ films. |
| Advanced Materials | Dimethylaluminum isopropoxide (DMAI) | Selective encapsulation of Pt nanoparticles to enhance catalyst durability. chembites.org | Precursor for creating protective coatings on catalysts and other nanomaterials. |
| Sustainable Chemistry | Biomass-derived dimethyl isosorbide | Effective solvent for the recycling of waste PET. rsc.org | Potential role as a catalyst in depolymerization/repolymerization processes for plastic recycling. |
| Polymer Chemistry | Aluminum complexes | Catalyze the ring-opening polymerization of cyclic esters to form biodegradable polymers. chembites.orgcmu.edu | As a precursor or component for catalysts in the synthesis of biodegradable polyesters. |
| Catalysis | Ni-Al bimetallic systems | Catalyze C-H annulation reactions. researchgate.net | Component in bimetallic catalysts for organic synthesis. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
